[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone
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Overview
Description
The compound [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including an aminoethoxy group, a hydroxy group, and a pyridinyl methanone moiety, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Introduction of the Aminoethoxy Group: The aminoethoxy group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of an alkyl halide and a primary amine under basic conditions.
Hydroxylation: The introduction of the hydroxy group can be achieved through an oxidation reaction. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for this purpose.
Attachment of the Pyridinyl Methanone Moiety: The final step involves the coupling of the pyridinyl methanone moiety to the spirocyclic core. This can be achieved through a condensation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the pyridinyl methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, primary amines, strong bases (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[35]nonan-7-yl]-(6-methylpyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a molecular probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone has potential therapeutic applications. Its unique structure and functional groups allow it to interact with specific biological targets, making it a candidate for drug development. It may be explored for its potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The spirocyclic core provides stability and rigidity, allowing the compound to maintain its conformation and interact effectively with its targets. The pyridinyl methanone moiety can engage in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-chloropyridin-2-yl)methanone
- [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-fluoropyridin-2-yl)methanone
- [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-bromopyridin-2-yl)methanone
Uniqueness
The uniqueness of [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone lies in its specific combination of functional groups and its spirocyclic structure. The presence of the aminoethoxy group and the hydroxy group provides multiple sites for chemical modification and interaction with biological targets. The spirocyclic core adds stability and rigidity, making it a valuable scaffold for drug development and other applications. Additionally, the pyridinyl methanone moiety offers unique electronic properties that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-3-2-4-13(19-12)16(22)20-8-5-17(6-9-20)14(21)11-15(17)23-10-7-18/h2-4,14-15,21H,5-11,18H2,1H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHDAOXDZHEJH-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3(CC2)C(CC3OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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